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molecular formula C20H18 B8442629 2-Tert-butylpyrene

2-Tert-butylpyrene

Cat. No. B8442629
M. Wt: 258.4 g/mol
InChI Key: AYMGBIYWAZRPJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08916275B2

Procedure details

Then, a mixed solution of 3 g (content 65%) of 2-t-butylpyrene, 50 ml of dichloromethane and 15 ml of methanol was cooled to 0° C. under a nitrogen stream, and 3.3 g of benzyltrimethylammonium tribromide dissolved in 10 ml of dichloromethane was added dropwise. After this mixed solution was stirred at room temperature for 2 hours, 50 ml of water was added, and this was extracted with 50 ml of dichloromethane. The organic layer was washed with 50 ml of water two times, dried with magnesium sulfate, and evaporated. To the resulting solid was added 10 ml of methanol, and the mixture was stirred for 10 minutes, and filtered. Further, 30 ml of hexane was added, and the mixture was stirred for 30 minutes, and filtered. After the resultant was vacuum dried, 2.3 g of 1-bromo-7-t-butylpyrene was obtained.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:18]=[C:17]2[C:19]3=[C:20]4[C:10]([CH:11]=[CH:12][CH:13]=[C:14]4[CH:15]=[CH:16]2)=[CH:9][CH:8]=[C:7]3[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].CO.[Br-:23].[Br-].[Br-].C([N+](C)(C)C)C1C=CC=CC=1.C([N+](C)(C)C)C1C=CC=CC=1.C([N+](C)(C)C)C1C=CC=CC=1.O>ClCCl>[Br:23][C:13]1[C:14]2[C:20]3=[C:19]4[C:17](=[CH:16][CH:15]=2)[CH:18]=[C:5]([C:1]([CH3:4])([CH3:2])[CH3:3])[CH:6]=[C:7]4[CH:8]=[CH:9][C:10]3=[CH:11][CH:12]=1 |f:2.3.4.5.6.7|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC2=CC=C3C=CC=C4C=CC(=C1)C2=C43
Name
Quantity
15 mL
Type
reactant
Smiles
CO
Name
Quantity
3.3 g
Type
reactant
Smiles
[Br-].[Br-].[Br-].C(C1=CC=CC=C1)[N+](C)(C)C.C(C1=CC=CC=C1)[N+](C)(C)C.C(C1=CC=CC=C1)[N+](C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After this mixed solution was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
EXTRACTION
Type
EXTRACTION
Details
this was extracted with 50 ml of dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with 50 ml of water two times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
ADDITION
Type
ADDITION
Details
To the resulting solid was added 10 ml of methanol
STIRRING
Type
STIRRING
Details
the mixture was stirred for 10 minutes
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
ADDITION
Type
ADDITION
Details
Further, 30 ml of hexane was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C2C=CC3=CC(=CC4=CC=C1C2=C34)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: CALCULATEDPERCENTYIELD 142.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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